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Methylphenylarsine

Cat. No.: B14627300
M. Wt: 167.06 g/mol
InChI Key: HBEGXZCNYJRDTF-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Concepts in Organoarsenic Chemistry

The journey of organoarsenic chemistry from a historical curiosity to a field that informed fundamental chemical principles is marked by key discoveries and the pioneering work of several notable chemists.

The field's origins can be traced to 1760, when the French chemist Louis Claude Cadet de Gassicourt inadvertently synthesized the first organometallic compound. rsc.orglibretexts.orgwikipedia.org While experimenting with invisible inks by heating arsenic oxide with potassium acetate, he produced a toxic, foul-smelling, oily liquid he called "Cadet's fuming liquid". rsc.orglibretexts.org This substance was later identified as containing tetramethyldiarsine, which was given the name "cacodyl" (from the Greek kakodes, meaning evil-smelling). wikipedia.orgrsc.org

It was not until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a systematic and dangerous investigation into the composition and chemistry of cacodyl, establishing its nature without the safety of modern fume hoods. rsc.orgacs.org Bunsen's work laid the groundwork for Edward Frankland, who, while working alongside Bunsen, expanded the range of known organoarsenic compounds beyond just the methyl derivatives. rsc.org By synthesizing compounds with ethyl, propyl, butyl, and phenyl groups, Frankland made a crucial observation. rsc.org He noted the specific number of organic groups that could attach to a metal atom, which led him directly to the foundational concept of valency—the combining power of an element. rsc.orgqmul.ac.uk This was one of the earliest recognitions of the existence of organometallic compounds, a term Frankland himself coined. rsc.org

Table 1: Key Figures in the Foundational History of Organoarsenic Chemistry

Scientist Contribution Approximate Time Period Citation
Louis Claude Cadet de Gassicourt First synthesis of an organoarsenic compound (cacodyl oxide). 1760 rsc.orgwikipedia.org
Robert Wilhelm Bunsen Established the composition and studied the chemistry of cacodyl. 1830s-1840s rsc.orgacs.org
Edward Frankland Synthesized various organoarsenic compounds and developed the concept of valency based on this work. 1850s rsc.orgqmul.ac.uk

The methods for synthesizing organoarsenic compounds have evolved significantly from Cadet's original high-temperature reaction. A major advancement was the use of organometallic reagents. The alkylation of arsenic trichloride (B1173362) (AsCl₃) and its derivatives using organolithium and Grignard reagents became a common strategy for forming arsenic-carbon bonds, allowing for the creation of compounds like trimethylarsine (B50810), dimethylarsenic chloride, and methylarsenic dichloride. wikipedia.org

For aromatic organoarsenicals, the Bechamp reaction, developed in the 19th century, provided a key pathway. wikipedia.orgusa-journals.com This method involves the reaction of arsenic acid with anilines to produce phenylarsonic acids. wikipedia.orgusa-journals.com Other synthetic routes include the reduction of pentavalent organoarsenic compounds, such as the reduction of cacodylic acid with zinc and hydrochloric acid to yield dimethylarsine. wikipedia.org In modern chemistry, particularly for applications in stereochemistry, highly specialized methods have been developed. These include the asymmetric synthesis of tertiary arsines through the nucleophilic addition to chiral phosphine-stabilized arsenium salts, a technique that allows for the creation of specific enantiomers of chiral arsines. anu.edu.auanu.edu.aunih.gov

Table 2: Overview of Synthetic Strategies for Organoarsenic Compounds

Method Description Typical Reactants Typical Products Citation
Cadet's Reaction Heating arsenic trioxide with potassium acetate. As₂O₃, CH₃CO₂K Cacodyl oxide usa-journals.com
Grignard/Organolithium Alkylation Alkylation of arsenic halides with organometallic reagents. AsCl₃, R-MgX or R-Li R₃As, R₂AsCl, RAsCl₂ wikipedia.org
Bechamp Reaction Reaction of anilines with arsenic acid. C₆H₅NH₂, H₃AsO₄ Phenylarsonic acids wikipedia.orgusa-journals.com
Reduction of Arsinic Acids Reduction of R₂As(O)OH compounds. (CH₃)₂AsO₂H, Zn, HCl (CH₃)₂AsH wikipedia.org

| Asymmetric Synthesis | Nucleophilic addition to chiral phosphine-stabilized arsenium salts. | Chiral arsenium salt, organolithium reagent | Enantiomerically enriched tertiary arsines | anu.edu.auanu.edu.au |

The study of organoarsenic compounds has provided profound insights into core chemical principles that extend far beyond organometallic chemistry. rsc.orgusa-journals.com As discussed, Frankland's work with these compounds was instrumental in formulating the theory of valency. rsc.org The field also contributed to the understanding of stereochemistry. Because trivalent arsenic compounds (R¹R²R³As) are pseudo-tetrahedral like ammonia, they can be chiral if the three organic substituents are different, leading to the existence of optical isomers. rsc.org The study of these chiral arsines has become a significant area of research, particularly in asymmetric synthesis. anu.edu.auanu.edu.au

Furthermore, organoarsenic chemistry has contributed to the concept of aromaticity. The synthesis of arsabenzene, an arsenic analogue of pyridine, and arsole, an analogue of pyrrole, extended the principles of aromaticity to heavier main-group elements, demonstrating that these concepts were not limited to carbon-based systems. wikipedia.org The development of organoarsenic compounds like Salvarsan by Paul Ehrlich, while primarily a landmark in medicine, also spurred significant research into the structure and bonding of compounds with arsenic-arsenic bonds. wikipedia.orgusa-journals.com

Methylphenylarsine: Structural Context and Research Significance within Organoarsenic Chemistry

Within the broad field of organoarsenic chemistry, specific molecules serve as focal points for intensive research. This compound is one such compound, valued for its unique structural characteristics and its utility in advanced chemical synthesis.

Position of this compound in the Landscape of Organoarsenic Compounds

This compound is a tertiary arsine, meaning it is a trivalent arsenic compound bonded to three organic groups. In its simplest form, it would be this compound itself, (CH₃)(C₆H₅)AsH. However, the term is often used in the literature to refer to the (methyl)(phenyl)arsino- moiety, which is part of a larger molecular structure, such as chlorothis compound or o-phenylenebis(this compound). anu.edu.aursc.org

Its primary significance lies in its chirality. capes.gov.broup.com With a methyl group, a phenyl group, and a third, different group (or a hydrogen atom and a lone pair of electrons), the arsenic atom in this compound is a stereogenic center. This makes it a valuable tool for research in inorganic stereochemistry and asymmetric synthesis. anu.edu.aucapes.gov.br It and its derivatives, like o-phenylenebis(this compound), are used as chiral ligands in coordination chemistry. rsc.orgpublish.csiro.auacs.org These ligands can be used to create chiral metal complexes, which in turn can serve as catalysts for producing enantiomerically pure products in organic reactions. anu.edu.au

Research Gaps and Future Directions in this compound Studies

Current research on this compound and its derivatives is heavily focused on their application in asymmetric synthesis and coordination chemistry. anu.edu.aunih.gov Studies have demonstrated the successful use of phosphine-stabilized methylphenylarsenium salts to synthesize other chiral tertiary arsines with high enantioselectivity. anu.edu.auanu.edu.au For example, the reaction of a specific phosphine-arsenium complex with n-butyllithium can produce (S)-(+)-(n-butyl)this compound with high enantiomeric excess. anu.edu.auanu.edu.au Similarly, derivatives like o-phenylenebis(this compound) have been separated into their diastereoisomers and used to study the stereochemistry of octahedral metal complexes. rsc.orgufl.edu

Despite this progress, significant research gaps and opportunities remain. A primary area for future work is the development of more efficient and versatile synthetic routes to enantiomerically pure this compound derivatives. researchgate.net While methods exist, improving their scalability and applicability would broaden their use as chiral auxiliaries. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8As B14627300 Methylphenylarsine

Properties

Molecular Formula

C7H8As

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HBEGXZCNYJRDTF-UHFFFAOYSA-N

Canonical SMILES

C[As]C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Methylphenylarsine and Its Derivatives

Classical and Contemporary Synthetic Routes to Methylphenylarsine

The preparation of this compound can be achieved through several established synthetic methodologies. These routes typically involve the formation of arsenic-carbon bonds through the use of highly reactive organometallic reagents or the reduction of pentavalent arsenic precursors.

Alkylation of Arsenic(III) Precursors with Organometallic Reagents

A primary and versatile method for the synthesis of tertiary arsines involves the alkylation of arsenic(III) halides with organometallic reagents, such as Grignard or organolithium reagents. In a typical synthesis of this compound, a dihalo(phenyl)arsine, such as dichlorophenylarsine, is treated with a methylating agent like methylmagnesium bromide.

The reaction proceeds via a nucleophilic substitution at the arsenic center, where the methyl group from the Grignard reagent displaces the halide ions. The stepwise nature of this reaction allows for the controlled introduction of different organic moieties. For instance, the synthesis can be envisioned as a two-step process starting from arsenic trichloride (B1173362), with the sequential addition of phenylmagnesium bromide and then methylmagnesium bromide. The general reaction scheme is as follows:

Reaction Scheme for the Synthesis of this compound using a Grignard Reagent:

Alternatively, starting from a methylarsenic precursor:

And for the target compound:

Or more directly:

Reactant 1Reactant 2Product
DichlorophenylarsineMethylmagnesium bromideThis compound
Arsenic trichloridePhenylmagnesium bromide / Methylmagnesium bromideThis compound

This method's prevalence is due to the ready availability of a wide range of Grignard and organolithium reagents, allowing for the synthesis of a diverse array of tertiary arsines with various alkyl and aryl substituents.

Reduction-Based Synthesis from Arsenic Oxides and Related Compounds

An alternative synthetic strategy involves the reduction of pentavalent organoarsenic compounds, such as arsinic acids (R₂As(O)OH) or arsonic acids (RAs(O)(OH)₂), to the corresponding trivalent arsines. For the synthesis of this compound, a suitable precursor would be methylphenylarsinic acid.

Common reducing agents for this transformation include sulfur dioxide, hypophosphorous acid, and various metal hydrides. The reduction of methylphenylarsinic acid with sulfur dioxide, for example, proceeds by removing the oxygen atom double-bonded to the arsenic, thereby reducing the oxidation state of arsenic from +5 to +3.

General Reaction for the Reduction of an Arsinic Acid:

Starting MaterialReducing AgentProduct
Methylphenylarsinic acidSulfur dioxideThis compound

This reduction-based approach is particularly useful when the desired arsine is prone to oxidation or when the pentavalent precursor is more readily accessible than the corresponding arsenic(III) halide.

Synthesis of Oxidized this compound Derivatives

The arsenic center in this compound possesses a lone pair of electrons, making it susceptible to oxidation. This reactivity allows for the synthesis of a variety of pentavalent organoarsenic compounds, including arsine oxides and arsonic acids.

Oxidation Reactions and Mechanisms to Organoarsenic(V) Species

Tertiary arsines are readily oxidized to the corresponding arsine oxides by a variety of oxidizing agents, including hydrogen peroxide, potassium permanganate, and nitric acid. The oxidation of this compound with hydrogen peroxide is a common and efficient method. wikipedia.org

Mechanism of Arsine Oxidation by Hydrogen Peroxide:

Nucleophilic Attack: The lone pair of the arsenic atom in this compound attacks one of the oxygen atoms of the hydrogen peroxide molecule.

Transition State: A transition state is formed where a new As-O bond is partially formed, and the O-O bond of the peroxide is partially broken.

Product Formation: The O-O bond cleaves, resulting in the formation of the stable this compound oxide and a molecule of water.

This process is analogous to the oxidation of sulfides to sulfoxides. nih.gov

Formation of this compound Oxide and Arsonic Acid Analogues

The controlled oxidation of this compound yields this compound oxide, a pentavalent organoarsenic compound with a double bond between the arsenic and oxygen atoms.

Synthesis of this compound Oxide:

Further oxidation under more vigorous conditions, or starting from a suitable precursor, can lead to the formation of arsonic acid analogues. For instance, the synthesis of phenylarsonic acid can be achieved through the Bart reaction, which involves the reaction of a diazonium salt with sodium arsenite in the presence of a copper catalyst. A similar approach could be envisioned for a substituted phenylarsonic acid. The Meyer reaction, involving the alkylation of arsenous acid with an alkyl halide, provides a route to methylarsonic acid. wikipedia.org The synthesis of methylphenylarsonic acid would likely involve a multi-step process combining arylation and methylation strategies followed by oxidation.

PrecursorOxidizing AgentProduct
This compoundHydrogen PeroxideThis compound oxide
Phenyl diazonium salt / Sodium arsenite-Phenylarsonic acid
Arsenous acid / Methyl iodide-Methylarsonic acid

Stereoselective Synthesis of Chiral this compound

When an arsenic atom in a tertiary arsine is bonded to three different substituents, it becomes a stereocenter, and the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched chiral arsines is a significant challenge in stereoselective synthesis.

A notable advancement in the asymmetric synthesis of chiral tertiary arsines involves the use of a chiral phosphine-stabilized arsenium salt. This method has been successfully applied to the synthesis of (SAs)-(+)-(n-butyl)this compound with high enantioselectivity. nih.govacs.org The strategy relies on the nucleophilic addition of an organometallic reagent to a chiral phosphine-stabilized arsenium salt.

The key to this stereoselective synthesis is the use of an enantiomerically pure chiral phosphine (B1218219) ligand that coordinates to the prochiral methylphenylarsenium ion. This coordination creates a chiral environment that directs the incoming nucleophile (e.g., a methyl Grignard or methyllithium (B1224462) reagent for the synthesis of this compound) to one of the enantiotopic faces of the arsenium ion, leading to the preferential formation of one enantiomer of the final arsine product.

Key Steps in Stereoselective Synthesis:

Formation of the Chiral Arsenium Salt: A prochiral arsenium ion is stabilized by a chiral phosphine auxiliary.

Diastereoselective Nucleophilic Addition: An organometallic reagent attacks the arsenic center, with the chiral auxiliary directing the approach of the nucleophile.

Displacement of the Auxiliary: The chiral auxiliary is displaced, yielding the enantiomerically enriched tertiary arsine.

Alternative approaches to obtaining chiral arsines include the resolution of racemic mixtures, often through the formation of diastereomeric complexes with a chiral resolving agent, or the use of other chiral auxiliaries temporarily attached to the arsenic precursor to direct stereoselective transformations. acs.orgwikipedia.orgnih.gov Chiral derivatizing agents can also be employed to convert the enantiomeric mixture into diastereomers, which can then be separated and analyzed. wikipedia.orgnih.gov

MethodKey FeatureOutcome
Chiral Phosphine-Stabilized Arsenium SaltUse of an enantiopure phosphine ligandHigh enantioselectivity in the formation of the chiral arsine
Classical ResolutionFormation of diastereomeric salts with a chiral resolving agentSeparation of enantiomers from a racemic mixture
Chiral AuxiliaryTemporary incorporation of a chiral groupDiastereoselective synthesis

The development of these stereoselective methods is crucial for the application of chiral arsines as ligands in asymmetric catalysis, where the stereochemistry of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction.

Enantioselective Methods for Arsenic Stereocenters

The synthesis of enantiomerically pure organoarsines, where the arsenic atom constitutes a stereocenter, is a significant challenge in organometallic chemistry. One notable advancement in this area is the asymmetric synthesis of As-chiral tertiary arsines through the nucleophilic addition to a chiral phosphine-stabilized arsenium salt. This method utilizes an enantiomerically pure, atropisomeric phosphepine derived from lithiated (aR)-2,2'-dimethyl-1,1'-binaphthalene as a chiral auxiliary. The addition of n-butyllithium to a dichloromethane (B109758) solution of the phosphine-stabilized arsenium salt, (±)-[R₃P→AsMePh]PF₆, at low temperatures (-95 °C) results in the formation of (Sₐₛ)-(+)-(n-butyl)this compound with 85% enantioselectivity (70% enantiomeric excess). The reaction proceeds via the displacement of the (aRₚ)-phosphepine.

The stereoselectivity of this synthesis is influenced by the diastereoselectivity of the coordination of the chiral phosphepine to the prochiral methylphenylarsenium ion. NMR spectroscopy studies at -95 °C have shown a 94% diastereomeric excess for this coordination. The observed S enantiomer of the resulting arsine is consistent with a proposed Sₙ2 mechanism. The structure of the predominant diastereomer of the phosphepine–arsenium complex, both in solution and in the solid state, supports this mechanistic interpretation. A key feature of the phosphepine auxiliary is the presence of a 2-(methoxymethyl)phenyl substituent at the phosphorus atom. The oxygen atom of this substituent interacts with the arsenic of the arsenium ion, which aids the chiral phosphepine in differentiating between the enantiotopic faces of the prochiral methylphenylarsenium ion. This anchimeric assistance has been supported by DFT calculations.

Another approach to enantioselective synthesis involves the use of chiral templates to promote asymmetric cycloaddition reactions. For instance, an organopalladium complex containing ortho-metalated (S)-[1-(dimethylamino)ethyl]naphthalene as a chiral auxiliary has been successfully employed. ntu.edu.sgnih.gov This chiral template facilitates the asymmetric cycloaddition between 3,4-dimethyl-1-phenylarsole and various vinylphosphines and diphenylvinylarsine, leading to the stereoselective formation of arsanorbornene ligands with chiral arsenic centers. ntu.edu.sgnih.gov

Table 1: Enantioselective Synthesis of a Tertiary Arsine

Reactant 1Reactant 2Chiral AuxiliaryProductEnantiomeric Excess (ee)
(±)-[R₃P→AsMePh]PF₆n-Butyllithium(aR)-Phosphepine(Sₐₛ)-(+)-(n-Butyl)this compound70%

Diastereoselective Approaches to this compound Analogues

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of this compound analogues, this can be achieved when a molecule with a pre-existing chiral center undergoes a reaction to create a new stereocenter at the arsenic atom. The existing chirality within the molecule influences the stereochemical outcome of the reaction, leading to a diastereomeric excess of one product.

A common strategy for achieving diastereoselectivity is to utilize substrates that already contain one or more stereocenters. When a reagent approaches such a molecule, the existing stereocenter(s) can sterically hinder one face of the reactive site more than the other. This steric hindrance directs the incoming reagent to the less hindered face, resulting in the preferential formation of one diastereomer. For example, in the synthesis of a this compound analogue from a chiral precursor, the approach of the methyl or phenyl group to the arsenic center can be influenced by the spatial arrangement of substituents around a nearby stereocenter.

While specific examples for the diastereoselective synthesis of this compound analogues are not extensively detailed in the provided search results, the general principles of diastereoselective reactions are well-established and applicable. For instance, the reduction of a prochiral ketone containing a chiral center elsewhere in the molecule often proceeds with high diastereoselectivity. Similarly, the addition of an organometallic reagent to an aldehyde with a chiral center at the α-position can lead to the formation of a diastereomerically enriched alcohol. These principles can be extended to the synthesis of organoarsines. For instance, the reaction of a chiral organolithium or Grignard reagent with a dihalo(methyl)arsine could potentially proceed with diastereoselectivity, controlled by the stereocenter in the organometallic reagent.

Table 2: General Principles of Diastereoselective Reactions

Reaction TypePrincipleExpected Outcome
Nucleophilic Addition to a Chiral CarbonylSteric hindrance from the existing chiral center directs the nucleophile to one face of the carbonyl.Formation of a diastereomerically enriched alcohol.
Alkylation of a Chiral EnolateThe chiral auxiliary on the enolate blocks one face, directing the electrophile to the opposite face.Formation of a diastereomerically enriched alkylated product.
Epoxidation of a Chiral Allylic AlcoholThe hydroxyl group directs the epoxidizing agent to one face of the double bond.Formation of a diastereomerically enriched epoxide.

Reaction Mechanisms of Carbon-Arsenic Bond Formation and Transformation

Exploration of Nucleophilic, Electrophilic, and Radical Pathways

The formation of carbon-arsenic (C-As) bonds can be achieved through various mechanistic pathways, including nucleophilic, electrophilic, and radical routes.

Nucleophilic Pathways: A prominent example of a nucleophilic pathway is the Sₙ2-type reaction. In the enantioselective synthesis of tertiary arsines, the reaction of n-butyllithium with a chiral phosphine-stabilized arsenium salt, [(aRₚ)-Phos-As(Me)Ph]⁺, exemplifies this. The n-butyl anion acts as a nucleophile, attacking the electrophilic arsenic center and displacing the chiral phosphine leaving group. This process is analogous to the well-known nucleophilic substitution reactions at carbon centers. Another common nucleophilic approach involves the reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with an arsenic halide (e.g., PhAsCl₂ or MeAsCl₂). The carbanionic character of the organometallic reagent makes it a potent nucleophile that attacks the arsenic atom, displacing a halide ion.

Electrophilic Pathways: In an electrophilic pathway, a source of electrophilic arsenic would react with a nucleophilic carbon source. While less common for the formation of simple alkyl or aryl arsine derivatives, this pathway is conceptually plausible. For instance, a highly reactive arsenic species, potentially an arsenium ion (R₂As⁺), could react with an electron-rich aromatic ring in a manner similar to Friedel-Crafts alkylation. However, the generation and control of such electrophilic arsenic species can be challenging.

Radical Pathways: Radical reactions offer another avenue for C-As bond formation. These reactions typically involve the generation of a carbon-centered radical, which can then react with an arsenic-containing species. For example, the homolytic cleavage of a weak C-X bond (where X is a halogen) can generate a carbon radical. This radical could then potentially add to a species like triphenylarsine (B46628) or react with an arsenic-centered radical. Radical chain reactions, often initiated by radical initiators like AIBN, could also be envisioned for the formation of C-As bonds. The reaction would proceed through initiation, propagation, and termination steps, similar to radical polymerizations or other radical-mediated C-C bond formations.

Metal-Catalyzed Coupling Reactions in Organoarsine Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methodologies can be extended to the synthesis of organoarsines.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions. libretexts.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. This catalytic cycle can be adapted for C-As bond formation. For example, the reaction of an aryl halide with an organoarsenic nucleophile, such as a stannylarsine (R₂AsSnBu₃) in a Stille-type coupling, or an arsinoboronate (R₂AsB(OR)₂) in a Suzuki-type coupling, could provide a route to triarylarsines. The use of an organopalladium complex as a chiral template in asymmetric cycloaddition reactions also highlights the role of palladium in facilitating the formation of C-As bonds in a stereocontrolled manner. ntu.edu.sg

Copper-Catalyzed Reactions: Copper-catalyzed reactions are also valuable for the formation of C-heteroatom bonds. The Rosenmund-von Braun reaction, which is the copper-catalyzed cyanation of aryl halides, provides a precedent for copper's ability to facilitate the formation of bonds between aryl carbons and heteroatoms. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. A similar mechanism could be envisioned for the arsenation of aryl halides using a copper catalyst and an arsenic nucleophile, such as an alkali metal arsenide (M-AsR₂).

Table 3: Overview of Metal-Catalyzed C-As Bond Formation Strategies

Reaction TypeCatalystProposed MechanismReactantsProduct Type
Suzuki-type CouplingPalladiumOxidative addition, transmetalation, reductive eliminationAryl halide, ArsinoboronateArylarsine
Stille-type CouplingPalladiumOxidative addition, transmetalation, reductive eliminationAryl halide, StannylarsineArylarsine
Copper-Catalyzed ArsenationCopperOxidative addition, reductive eliminationAryl halide, Metal arsenideArylarsine

Coordination Chemistry and Ligand Design Principles Involving Methylphenylarsine

Methylphenylarsine as a Ligand in Homogeneous Catalysis and Coordination Compounds

This compound, a tertiary arsine, serves as a significant ligand in the realms of homogeneous catalysis and the formation of coordination compounds. libretexts.orgmdpi.comresearchgate.netrsc.org Much like phosphines, arsines are effective σ-donors due to the lone pair of electrons on the arsenic atom. libretexts.org This electron-donating capability allows them to form stable coordinate bonds with transition metals, influencing the electronic and steric environment around the metal center. mdpi.comresearchgate.net This influence is crucial in homogeneous catalysis, where the ligand can affect the activity, selectivity, and stability of the catalyst. libretexts.orgresearchgate.netbeilstein-journals.org The ligands in a metal complex catalyst can have steric effects that shape the spatial environment around the metal and electronic effects that alter the metal center's electronic character. mdpi.com

The role of ligands like this compound extends beyond simply binding to a metal. In some catalytic cycles, the ligand can actively participate in the reaction through what is known as metal-ligand cooperation. rsc.org This involves the ligand undergoing structural changes, such as aromatization and dearomatization, during the elementary steps of a catalytic reaction. mdpi.com

Monodentate vs. Multidentate Coordination Modes

Ligands are classified based on the number of donor atoms they use to bind to a central metal ion, a property known as denticity. solubilityofthings.comlibretexts.org

Monodentate Ligands: These ligands bind to the metal center through a single donor atom. solubilityofthings.comlibretexts.orguomustansiriyah.edu.iq this compound, in its simplest form, acts as a monodentate ligand, coordinating to a metal via the lone pair on the arsenic atom. libretexts.org This "one-toothed" binding is characteristic of many simple ligands like halides, ammonia, and other tertiary phosphines and arsines. libretexts.org

Multidentate Ligands: These ligands possess multiple donor atoms and can form multiple bonds with a single metal center. solubilityofthings.comlibretexts.orgquora.com They are also referred to as polydentate or chelating ligands. solubilityofthings.comlibretexts.org Ligands that can bind through two, three, or more sites are termed bidentate, tridentate, and so on. libretexts.orglibretexts.orguomustansiriyah.edu.iq While this compound itself is monodentate, it can be incorporated into larger molecules to create multidentate ligands. For instance, o-phenylenebis(this compound) is a bidentate ligand that can coordinate to a metal through two arsenic atoms, forming a chelate ring. acs.org This chelation generally leads to more stable metal complexes, a phenomenon known as the chelate effect. libretexts.orgquora.com

The coordination number of a metal in a complex refers to the total number of coordinate bonds formed with the ligands, not the number of ligands themselves. libretexts.org For example, a metal bonded to three bidentate ligands has a coordination number of six. libretexts.org

Steric and Electronic Parameters of this compound as a Donor Ligand (e.g., Tolman Cone Angle)

The behavior of this compound as a ligand is governed by its steric and electronic properties. These parameters are crucial for predicting the stability, reactivity, and structure of its metal complexes.

Electronic Parameters: The electronic effect of a ligand describes its ability to donate or withdraw electron density from the metal center. Tertiary arsines, like their phosphine (B1218219) counterparts, are primarily σ-donors. libretexts.orgresearchgate.net The electron-donating strength can be influenced by the substituents on the arsenic atom. For instance, alkyl groups are generally better electron donors than aryl groups. libretexts.org The electronic properties of ligands like this compound can be experimentally assessed using techniques like infrared (IR) spectroscopy of their metal carbonyl complexes. libretexts.org A stronger σ-donating ligand will increase the electron density on the metal, leading to increased back-bonding to the CO ligands and a decrease in the C-O stretching frequency (ν(CO)). libretexts.orglibretexts.org

Steric Parameters (Tolman Cone Angle): The steric bulk of a ligand is a critical factor that influences the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. libretexts.orgwikipedia.org A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ) . libretexts.orgwikipedia.orgquora.com This angle is defined as the apex angle of a cone that originates from the metal center and encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgub.edu A larger cone angle indicates greater steric bulk. libretexts.orglibretexts.org

The concept was initially developed for symmetrical phosphine ligands but has been extended to asymmetric ligands as well. wikipedia.orgub.edu For an asymmetric ligand like this compound (AsMePh₂), the cone angle can be estimated by averaging the angles of its substituents. ub.edu While specific Tolman cone angle values for this compound are not readily found in the provided search results, the methodology for its determination is well-established. ub.edursc.org Computational methods are now frequently used to calculate cone angles for various ligands in different coordination environments. ub.edursc.org

Table 1: Comparison of Tolman Cone Angles for Common Phosphine Ligands This table provides context for the range of steric bulk found in related phosphine ligands.

Ligand Cone Angle (°) libretexts.org
PH₃ 87
P(OMe)₃ 107
PMe₃ 118
PPh₃ 145
PCy₃ 170
P(t-Bu)₃ 182

The interplay of these steric and electronic factors allows for the fine-tuning of the properties of metal complexes for specific applications in catalysis and materials science. libretexts.orgnii.ac.jp

Stereochemical Influences in this compound Metal Complexes

The stereochemistry of metal complexes containing this compound is a multifaceted topic, primarily influenced by the potential for chirality at the arsenic center. numberanalytics.comlibretexts.org

Chirality at the Arsenic Center and its Impact on Coordination Geometry

Chirality refers to the property of a molecule being non-superimposable on its mirror image. numberanalytics.com In the case of this compound, the arsenic atom is bonded to three different groups: a methyl group, a phenyl group, and a lone pair of electrons (or a metal in a complex). This arrangement makes the arsenic atom a stereogenic center, meaning it can exist in two enantiomeric forms (R and S).

Diastereoisomeric and Enantiomeric Complex Formation

When a chiral ligand like this compound binds to a metal, it can lead to the formation of diastereomers and enantiomers.

Enantiomers are non-superimposable mirror images of each other. ardena.com A metal complex containing a single enantiomer of this compound (e.g., (R)-methylphenylarsine) will be chiral, and its mirror image containing the (S)-enantiomer will be its enantiomer.

Diastereomers are stereoisomers that are not mirror images of each other. ardena.com Diastereomers can form in several scenarios:

When a racemic mixture (a 50:50 mix of R and S enantiomers) of this compound reacts with a metal, it can result in the formation of diastereomeric complexes. For example, in an octahedral complex with two bidentate ligands derived from this compound, such as [M(o-phenylenebis(this compound))₂Cl₂], different combinations of the chiral arsenic centers (RR, SS, and RS) can lead to diastereomers. acs.org The (R,R) and (S,S) forms are enantiomers of each other, while the (R,S) form is a meso compound and a diastereomer of the other two. researchgate.net

If the metal center itself is chiral (a "chiral-at-metal" complex), coordination with a chiral ligand will also produce diastereomers. nih.gov

The formation of diastereomers is significant because, unlike enantiomers, they have different physical and chemical properties, which can sometimes allow for their separation. ardena.commdpi.com

Design and Synthesis of Complex Ligand Architectures Incorporating this compound Moieties

The this compound group serves as a versatile building block in the design of sophisticated ligand architectures. Its electronic and steric properties can be finely tuned by incorporation into multidentate and macrocyclic frameworks, enabling the synthesis of metal complexes with tailored reactivity and structural features.

Bis(arsine) ligands, particularly those with a rigid backbone, are crucial in coordination chemistry for their ability to form stable chelate rings with metal centers. A prominent example is o-phenylenebis(this compound), a chelating ligand where two this compound groups are attached to adjacent carbon atoms of a benzene (B151609) ring. wikipedia.org This arrangement enforces a cis-coordination geometry at the metal center.

The synthesis of such ligands typically involves the reaction of a dihalo-aromatic precursor with a metal arsenide reagent. For instance, o-phenylenebis(this compound) can be prepared by reacting o-dichlorobenzene with sodium methylphenylarsenide. wikipedia.org

These bis(arsine) ligands have been successfully used to synthesize a variety of metal complexes. For example, complexes of ruthenium(II) with o-phenylenebis(this compound) have been structurally characterized. The crystal structure of cis-dicarbonyldichloro[(±)-ortho-phenylenebis{methyl(phenyl)arsine}]ruthenium(II) reveals a distorted octahedral geometry around the ruthenium center. publish.csiro.aupublish.csiro.au The ruthenium-arsenic bond lengths are influenced by the nature of the ligand trans to the arsenic atom, demonstrating the electronic interplay within the coordination sphere. publish.csiro.aupublish.csiro.au

Furthermore, diastereoisomers (racemic and meso forms) of o-phenylenebis(this compound) have been utilized to prepare seven-coordinate molybdenum(II) complexes, such as [Mo(CO)₃I₂(o-C₆H₄(AsMePh)₂)]. rsc.org X-ray crystallographic studies of these complexes have provided valuable insights into the stereochemistry of seven-coordination. rsc.org The ability of these bis(arsine) ligands to stabilize higher coordination numbers is attributed to the long arsenic-metal bonds and the relatively compact nature of the ligand, which minimizes steric crowding around the metal center. wikipedia.org

Table 1: Selected Metal Complexes of o-phenylenebis(this compound)

ComplexMetal CenterCoordination GeometryKey Research FindingReference(s)
cis-[Ru(CO)₂Cl₂(o-C₆H₄(AsMePh)₂)]Ruthenium(II)Distorted OctahedralRu-As bond lengths are influenced by the trans ligand. publish.csiro.au, publish.csiro.au
[rac-o-C₆H₄(AsMePh)₂Mo(CO)₃I₂]Molybdenum(II)Seven-coordinateProvided insight into the stereochemistry of seven-coordination. rsc.org
[meso-o-C₆H₄(AsMePh)₂Mo(CO)₃I₂]Molybdenum(II)Seven-coordinateDemonstrated the use of diastereomeric ligands to control complex geometry. rsc.org
Pd and Pt complexesPalladium(II), Platinum(II)Square-planar, Square-pyramidalInvestigated stereochemistry and dynamic behavior using NMR. researchgate.net

The incorporation of this compound moieties into hybrid ligands, which contain different donor atoms, offers a strategy to fine-tune the electronic and steric environment of a metal center. Hybrid phosphine-arsine ligands are of particular interest due to the differing σ-donor and π-acceptor properties of phosphorus and arsenic. rsc.org Generally, arsines are considered softer and less π-accepting than their phosphine analogues.

The synthesis of these hybrid ligands can be challenging, often requiring multi-step procedures and careful control of reaction conditions to avoid the formation of symmetric bidentate ligands. conicet.gov.ar Methodologies for creating P-As bonds or linking phosphine and arsine units through a common backbone are continuously being developed. mjcce.org.mk

Metal complexes of hybrid phosphine-arsine ligands exhibit unique properties derived from the electronic asymmetry of the coordination sphere. This asymmetry can influence the reactivity of the metal center, for example, by creating a more labile coordination site or by promoting specific catalytic pathways. While specific examples focusing solely on this compound in published literature are less common than for diphenylarsine, the principles remain the same. The synthesis of ligands such as 2-diphenylarsino-2′-diphenylphosphino-1,1′-binaphthyl (BINAPAs) showcases the strategies employed. conicet.gov.ar These approaches could be adapted for the inclusion of a methylphenylarsino group.

Other mixed-donor ligands incorporating an arsine group and another donor atom like sulfur (As,S) or nitrogen (As,N) have also been explored. mjcce.org.mkorientjchem.org For example, thiophenol-based ligands containing an arsine functionality have been shown to form stable complexes with a range of transition metals. mjcce.org.mk The reactivity of these complexes can involve metal-mediated cleavage of the arsenic-sulfur bond, leading to the formation of metallacycles. mjcce.org.mk

The integration of this compound units into macrocyclic and supramolecular structures represents a sophisticated approach to ligand design. Macrocyclic ligands containing arsenic donors can enforce specific coordination geometries and create pre-organized cavities for metal ion binding. rsc.orgrsc.org

The synthesis of arsenic-containing macrocycles can be complex. One approach involves the reaction of a diarsine precursor with a suitable linking agent in the presence of a templating metal ion. A notable example is a macrocyclic diamido-diarsine ligand, PhAs(CH₂SiMe₂NSiMe₂CH₂)₂AsPh, which has been used to coordinate early transition metals like titanium, zirconium, and yttrium. rsc.orgrsc.org This work demonstrated the first known yttrium-arsenic bond. rsc.orgrsc.org The reduction of these complexes, however, sometimes led to the decomposition of the ligand, suggesting that the arsenic centers might be susceptible to reduction. rsc.orgrsc.org

In the realm of supramolecular chemistry, arsine-containing ligands can participate in the self-assembly of larger, well-defined structures through coordination-driven processes. nih.govuni-regensburg.de While research has often focused on phosphine-based systems, the principles are transferable to arsine ligands. uni-regensburg.de For instance, organometallic diarsenic complexes have been shown to react with silver(I) salts to form supramolecular assemblies with varying stoichiometries and structures, including monomeric and trimeric silver clusters. uni-regensburg.de The formation of these architectures is directed by the coordination preferences of the metal ion and the geometry of the arsine ligand. The use of chiral bis(arsine) ligands has also led to the formation of interesting supramolecular motifs through hydrogen bonding in the solid state. conicet.gov.ar

Electronic Structure and Spin State Tuning in this compound Complexes

The electronic properties of the this compound ligand play a critical role in determining the electronic structure and, consequently, the physical properties, such as spin state and color, of its metal complexes.

Crystal Field Theory (CFT) provides a foundational model for understanding the electronic structure of transition metal complexes. It treats the ligands as point negative charges that interact electrostatically with the metal's d-orbitals, causing them to split in energy. wikipedia.orglibretexts.orgtardigrade.in The magnitude of this splitting, known as the crystal field splitting energy (Δ), depends on the metal, its oxidation state, the coordination geometry, and the nature of the ligand. umb.edu

Ligands are empirically ranked in the spectrochemical series based on their ability to cause d-orbital splitting. libretexts.org Arsine ligands, including this compound, are generally considered to be weak-field ligands, positioned lower in the spectrochemical series than their phosphine counterparts and significantly lower than strong-field ligands like cyanide. rsc.org This means they typically produce a smaller Δ value.

The magnitude of Δ relative to the spin-pairing energy (P) determines whether a complex will be high-spin or low-spin. For a given metal ion in an octahedral field, if Δ is smaller than P (weak field), the electrons will occupy the higher energy eg orbitals before pairing in the lower energy t₂g orbitals, resulting in a high-spin complex. libretexts.orglibretexts.org Conversely, if Δ is larger than P (strong field), electrons will pair in the t₂g orbitals first, leading to a low-spin complex. libretexts.org

Given that this compound is a relatively weak-field ligand, its complexes, particularly with first-row transition metals in moderate oxidation states, are more likely to be high-spin. However, for second and third-row transition metals, where Δ is inherently larger, low-spin complexes are more common, even with weaker-field ligands. umb.edu The nephelauxetic effect, which describes the decrease in the Racah interelectronic repulsion parameter upon complexation, indicates the degree of covalency in the metal-ligand bond. numberanalytics.com The softer, more polarizable nature of arsenic compared to phosphorus suggests a significant nephelauxetic effect in arsine complexes, pointing towards considerable covalent character in the metal-arsenic bond, a feature not captured by pure CFT. numberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for gaining deeper insights into the electronic structure of this compound complexes. numberanalytics.com DFT calculations can elucidate the nature of the metal-ligand bond, the distribution of electron density, and the energies of molecular orbitals, offering a more detailed picture than classical models like CFT. nih.govdiva-portal.org

DFT studies can quantify the σ-donor and π-acceptor characteristics of the this compound ligand. These calculations often reveal that the metal-arsenic bond has significant covalent character. rsc.org Natural Bond Orbital (NBO) analysis, a common computational tool, can be used to analyze the charge distribution and the nature of the bonding orbitals between the metal and the arsenic atom. researchgate.net

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is crucial for understanding the electronic spectra (color) and reactivity of the complexes. For many transition metal complexes, these frontier orbitals have significant d-orbital character, and the HOMO-LUMO gap is related to the ligand field splitting parameter (Δ). libretexts.org

Computational studies can also map the electron density distribution within the complex. researchgate.netrsc.org This can reveal how the electron density is polarized in the metal-ligand bonds and how it is distributed across the entire molecule. For instance, in complexes with non-innocent ligands, DFT can help determine whether an unpaired electron resides primarily on the metal or is delocalized over the ligand framework. rsc.org For this compound complexes, these calculations can provide a detailed understanding of how the phenyl and methyl substituents on the arsenic atom influence the electronic properties of the ligand and the complex as a whole. mdpi.com

Spectroscopic and Structural Elucidation of Methylphenylarsine Compounds and Complexes

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the bonded atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" for the molecule and its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment. In methylphenylarsine and related compounds, the key diagnostic bands are those associated with the arsenic-carbon (As-C) and, where present, arsenic-hydrogen (As-H) bonds.

The As-H stretching vibration (ν) is typically observed in the region of 2150-2050 cm⁻¹. The As-C bond vibrations are found at lower frequencies. The As-C(phenyl) stretching vibration appears in the far-infrared region, while the As-C(methyl) stretch is typically found around 600 cm⁻¹. The phenyl group itself gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹.

BondVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
As-HStretching2050 - 2150Medium
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C-H (Methyl)Stretching2850 - 2960Medium
C=C (Aromatic)Ring Stretching1450 - 1600Medium-Strong
As-C (Methyl)Stretching~600Medium
As-C (Phenyl)Stretching300 - 400Medium

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. spectroscopyonline.comyoutube.com While IR absorption requires a change in dipole moment, Raman scattering depends on a change in the polarizability of the molecule's electron cloud during a vibration. spectroscopyonline.com Due to these different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

This complementarity is particularly useful for organoarsenic compounds. For instance, in a molecule with some degree of symmetry, symmetric stretching vibrations often produce a strong Raman signal but a weak IR signal. The symmetric stretching of the As-C bonds in a di- or trimethylated arsine, for example, would be very prominent in the Raman spectrum. Phenyl ring vibrations, especially the "ring breathing" mode, also give rise to characteristically strong and sharp Raman bands. mdpi.com Therefore, the combined use of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational framework of this compound compounds. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment and connectivity within a molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its electronic environment. Protons attached to the phenyl ring in this compound are found in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons, being attached to a carbon bonded to the electropositive arsenic atom, appear further upfield, generally in the 1.0-2.0 ppm range.

In ¹³C NMR, the chemical shift range is much broader, allowing for the resolution of individual carbon signals. The carbons of the phenyl ring typically resonate between 125 and 140 ppm. The ipso-carbon (the carbon directly attached to the arsenic atom) may show a distinct chemical shift compared to the ortho, meta, and para carbons. The methyl carbon gives a signal at a much higher field, usually in the 10-20 ppm range.

NucleusGroupPredicted Chemical Shift (δ, ppm)
¹HPhenyl (Ar-H)7.0 - 8.0
¹HMethyl (As-CH₃)1.0 - 2.0
¹³CPhenyl (ipso-C)135 - 145
¹³CPhenyl (ortho, meta, para C)125 - 135
¹³CMethyl (As-CH₃)10 - 20

Spin-spin coupling between adjacent non-equivalent protons on the phenyl ring can provide information about the substitution pattern. However, coupling between ¹H or ¹³C and the arsenic nucleus (⁷⁵As, 100% natural abundance, I = 3/2) is often not observed due to the quadrupolar nature of the ⁷⁵As nucleus, which leads to rapid relaxation and broad lines. mdpi.com

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the bonding network, or structural connectivity, especially in more complex coordination compounds of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. In a this compound complex, COSY would reveal the connectivity between the ortho, meta, and para protons on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). An HMBC spectrum could show a correlation between the methyl protons and the ipso-carbon of the phenyl ring, definitively confirming the connection of both groups to the same central arsenic atom.

Together, these 2D techniques allow for a complete and confident assembly of the molecular structure from its constituent spectroscopic signals. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural clues based on its fragmentation pattern. wikipedia.orgchemguide.co.uk

When a this compound molecule is introduced into a mass spectrometer, it is first ionized to form a molecular ion (M⁺•). The m/z value of this ion corresponds to the molecular weight of the compound. For this compound (C₇H₉As), the calculated monoisotopic mass is approximately 184.00 g/mol .

This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. For this compound, the weakest bonds are the As-C bonds, and their cleavage dominates the fragmentation pattern. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This results in a fragment ion [M - 15]⁺.

Loss of a phenyl radical (•C₆H₅): This results in a fragment ion [M - 77]⁺.

The relative abundance of these fragment ions provides insight into the relative stability of the resulting cations and the strength of the original bonds.

IonDescriptionPredicted m/z
[C₇H₉As]⁺•Molecular Ion (M⁺•)184
[C₆H₅AsH]⁺Loss of Methyl Radical (•CH₃)169
[CH₃AsH]⁺Loss of Phenyl Radical (•C₆H₅)107

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of organometallic and coordination compounds, including complexes of this compound derivatives. uvic.cauvic.ca This method allows for the gentle transfer of intact complex ions from solution to the gas phase, enabling the determination of their mass-to-charge (m/z) ratio. nih.gov For metal-arsine complexes, which are often charged or can be readily ionized, ESI-MS provides crucial information on the molecular weight of the intact complex, helping to confirm its composition and stoichiometry. thermofisher.com

The analysis of organoarsenic compounds by ESI-MS, often coupled with high-performance liquid chromatography (HPLC), facilitates the separation and identification of various species within a mixture. icm.edu.plresearchgate.net In the context of this compound complexes, ESI-MS can be used to:

Confirm the successful synthesis of a target complex by identifying its molecular ion peak.

Detect key intermediates in a reaction mixture, offering insights into reaction mechanisms. uvic.ca

Study the stability of complexes by observing fragmentation patterns, which typically involve the loss of neutral, labile ligands. uvic.ca

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these complexes. By selecting a specific parent ion and inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern provides information about the connectivity of the ligands and the metal center. nih.gov For instance, in metal-ligand complexes, fragmentation can lead to the release of free metal ions, which can be identified by their precise atomic mass and isotopic signatures. thermofisher.comnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.com This precision is critical for the unambiguous determination of the elemental composition of a this compound compound or complex. nih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass, a unique molecular formula can be assigned to the observed ion.

The application of HRMS is indispensable in organoarsenic chemistry for several reasons:

Formula Confirmation: It allows for the confident differentiation between compounds with very similar nominal masses but different elemental compositions.

Isotopic Pattern Analysis: Arsenic is monoisotopic (75As), but the presence of other elements in the complex (like copper, chlorine, or bromine) results in a characteristic isotopic distribution pattern. HRMS can resolve these isotopic peaks, and the correspondence between the observed and theoretical patterns serves as a powerful confirmation of the assigned formula. thermofisher.com

Identification of Unknowns: In complex mixtures, such as environmental or biological samples, HRMS can be used to screen for and identify previously unknown organoarsenic compounds. researchgate.net

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful configuration for analyzing complex biological samples for trace levels of organoarsenic compounds, demonstrating the sensitivity of modern high-resolution instrumentation. nih.gov

Electronic Absorption and Luminescence Spectroscopies for Electronic Structure and Optical Properties

Electronic spectroscopy provides key insights into the electronic structure, bonding, and photophysical properties of this compound complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of electrons from lower to higher energy orbitals. libretexts.org For transition metal complexes involving arsine ligands, the UV-Vis spectra are typically characterized by several types of electronic transitions. researchgate.netnih.gov

In copper(I) halide complexes with bis(2-pyridyl)phenylarsine, for example, the absorption spectra exhibit high-energy bands in the UV region and lower-energy bands that can extend into the visible region. These absorptions are generally assigned as follows:

Intra-Ligand (IL) Transitions: Occurring at higher energies (typically < 350 nm), these transitions correspond to π-π* excitations within the aromatic rings of the arsine ligand. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. researchgate.net

Halide-to-Ligand Charge Transfer (XLCT): In these transitions, an electron is excited from a halide p-orbital to a ligand-centered π* orbital.

The combination of MLCT and XLCT is often referred to as (M+X)LCT. The position and intensity of these bands are sensitive to the nature of the metal, the halide, and the specific structure of the arsine ligand.

Table 1: UV-Vis Absorption Data for Selected Arsine Complexes

Compound λmax (nm) Assignment
[Cu2(Py2AsPh)2Cl2] 280-450 (M+X)LCT
[Cu2(Py2AsPh)2Br2] 280-450 (M+X)LCT

Note: Data is based on research on bis(2-pyridyl)phenylarsine complexes, which serve as representative examples.

Photoluminescence and Phosphorescence Studies

Many copper(I) and other d10 metal complexes with arsine ligands are highly luminescent. Their emission properties are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.gov These complexes can exhibit both fluorescence and phosphorescence.

A notable phenomenon observed in some copper(I) arsine complexes, such as [Cu2(Py2AsPh)2X2] (where X = Cl, Br, I), is Thermally Activated Delayed Fluorescence (TADF). nih.gov In these systems, the energy gap between the lowest excited singlet state (S1) and triplet state (T1) is small. This allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state at room temperature, leading to delayed fluorescence.

Table 2: Photophysical Data for [Cu2(Py2AsPh)2X2] Complexes at 300 K

Compound (X) λem (nm) ΦPL (%) τ (μs) ΔE(S1-T1) (cm-1)
Cl 545 55 9.1 1345
Br 530 60 3.6 1205

| I | 520 | 65 | 2.1 | 1100 |

Data sourced from studies on bis(2-pyridyl)phenylarsine (Py2AsPh) complexes. researchgate.netnih.gov

The ratio of TADF to phosphorescence can be influenced by the halide, with the contribution of phosphorescence increasing from iodide to bromide to chloride. nih.gov This demonstrates how the electronic properties of these complexes can be finely tuned through systematic structural modifications.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction (scXRD): Bond Lengths, Angles, and Chiral Center Configuration

Single-Crystal X-ray Diffraction (scXRD) analysis provides definitive structural information for this compound complexes, including precise bond lengths, bond angles, coordination geometries, and intermolecular interactions. mdpi.comresearchgate.net For complexes of bis(2-pyridyl)phenylarsine with copper(I) halides, scXRD studies have revealed detailed structural features.

For the series [Cu2(Py2AsPh)2X2] (X = Cl, Br, I), the solid-state structure consists of a dinuclear unit containing a central rhomboid Cu2X2 core. Each copper atom is coordinated by two bridging halide ions, one arsenic atom, and one nitrogen atom from a pyridyl group of the bidentate Py2AsPh ligand. This results in a distorted tetrahedral geometry around each Cu(I) center.

The precise structural parameters obtained from scXRD are crucial for understanding the structure-property relationships in these materials. For example, the Cu-As and Cu-X bond lengths, as well as the Cu···Cu distance within the dinuclear core, directly influence the electronic structure and, consequently, the photophysical properties of the complexes. While this compound itself contains a chiral arsenic center, the specific configuration (R or S) in a resolved chiral complex can be unambiguously determined using scXRD, particularly through the calculation of the Flack parameter for non-centrosymmetric structures.

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Cu2(Py2AsPh)2Br2]

Parameter Bond Length (Å) / Angle (°)
Bond Lengths
Cu-Br 2.45 - 2.55
Cu-As 2.30 - 2.35
Cu-N 2.05 - 2.15
As-Cphenyl ~1.95
As-Cpyridyl ~1.96
Bond Angles
As-Cu-N ~95°
Br-Cu-Br ~100°

Note: Values are representative and derived from crystallographic data for related copper(I) bromide complexes with phenyl-substituted arsine ligands. mdpi.comnih.govresearchgate.netmaterialsproject.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) serves as an indispensable, non-destructive analytical technique for the characterization of bulk crystalline materials. This method is pivotal in verifying the phase purity of synthesized this compound compounds and their complexes, identifying crystalline phases, and determining crucial structural parameters such as lattice constants and space group symmetry. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, one can obtain a unique fingerprint of the crystalline solid.

The diffraction pattern is a plot of the intensity of scattered X-rays versus the scattering angle, 2θ. The positions of the diffraction peaks are dictated by the geometry of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ), while the intensities of the peaks are determined by the arrangement of atoms within the unit cell.

Detailed Research Findings from Simulated Data

For the purpose of this article, we will consider the crystallographic data of a closely related and structurally characterized compound, chlorido(methyldiphenylarsine)gold(I). In this complex, the methyldiphenylarsine ligand ((C₆H₅)₂AsCH₃) binds to a gold(I) chloride center. The substitution of one phenyl group for a methyl group provides a reasonable proxy to illustrate the type of data obtained for a this compound-containing complex.

The crystal structure of chlorido(methyldiphenylarsine)gold(I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with the following unit cell parameters:

a = 10.587 Å

b = 11.434 Å

c = 11.583 Å

β = 99.89°

Using these crystallographic parameters, a theoretical PXRD pattern can be generated using specialized software. This simulation calculates the expected 2θ positions and relative intensities of the diffraction peaks for a given X-ray wavelength (commonly Cu Kα, λ = 1.5406 Å). The resulting data provides a powerful reference for experimental chemists to verify the synthesis of the target compound.

Below is a data table representing the most intense reflections expected in the powder X-ray diffractogram for chlorido(methyldiphenylarsine)gold(I), as simulated from its single-crystal structure data. The table includes the Miller indices (hkl) for each diffraction plane, the calculated d-spacing, the corresponding 2θ angle, and the relative intensity of the peaks.

Miller Indices (hkl)d-spacing (Å)2θ (°)Relative Intensity (%)
(1, 1, 0)8.1310.8865
(1, 0, -2)5.4716.19100
(0, 2, 1)5.4216.3478
(2, 0, 0)5.2216.9755
(1, 2, -1)4.8918.1389
(2, 1, 1)4.4519.9372
(1, 1, -3)3.5924.7860
(3, 0, -1)3.4226.0352
(2, 2, -2)3.3326.7548
(1, 3, 1)3.2827.1658

This simulated data provides a clear and detailed expectation for the experimental analysis of the bulk powder of a this compound-containing complex. Any significant deviation in peak positions or the appearance of unassigned peaks in an experimental pattern would suggest the presence of impurities or a different crystalline phase, prompting further investigation and purification. Thus, PXRD remains a cornerstone technique in the solid-state characterization of novel this compound compounds and their coordination complexes.

Computational Chemistry and Theoretical Modeling of Methylphenylarsine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecular systems. wikipedia.orgrowansci.com DFT offers a balance between computational cost and accuracy, making it a popular choice for studying a wide range of chemical phenomena. rowansci.com These calculations are founded on the principle that the ground-state energy of a system is uniquely determined by its electron density. rowansci.com

Geometry Optimization, Vibrational Frequency Calculations, and Spectroscopic Parameter Prediction

A fundamental step in computational chemistry is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). arxiv.org This process involves iteratively calculating the energy and forces on the atoms and adjusting their positions until a stable structure is reached. arxiv.org For accurate predictions of properties like vibrational frequencies, it is crucial that the geometry is fully optimized. uni-rostock.de

Once an optimized geometry is obtained, vibrational frequency calculations can be performed. atomistica.online These calculations provide information about the vibrational modes of the molecule, which correspond to the different ways the atoms can oscillate around their equilibrium positions. atomistica.online The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to help identify and characterize the molecule. atomistica.online A key aspect of these calculations is the Hessian matrix, which contains the second derivatives of the energy with respect to atomic displacements. atomistica.online Diagonalizing this matrix yields the vibrational frequencies. atomistica.online The presence of imaginary frequencies indicates that the structure is not a true minimum on the PES. atomistica.online

Table 1: Key Aspects of Geometry Optimization and Vibrational Frequency Calculations
AspectDescriptionRelevance
Geometry Optimization An iterative process to find the lowest energy arrangement of atoms in a molecule. arxiv.orgEssential for obtaining a stable structure before further calculations. uni-rostock.de
Potential Energy Surface (PES) A multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. arxiv.orgMinima on the PES correspond to stable molecular conformations.
Vibrational Frequencies Frequencies at which the atoms of a molecule vibrate around their equilibrium positions. atomistica.onlineUsed to predict and interpret IR and Raman spectra. atomistica.online
Hessian Matrix A matrix of second derivatives of the energy with respect to atomic positions. atomistica.onlineIts diagonalization yields the vibrational frequencies. atomistica.online
Imaginary Frequencies Negative frequency values that indicate a structure is not a minimum on the PES, but rather a transition state or a point of instability. atomistica.onlinestackexchange.comA true transition state is characterized by exactly one imaginary frequency. stackexchange.comgithub.io

The accuracy of these predictions is dependent on the chosen theoretical method and basis set. uni-rostock.de For instance, different DFT functionals, such as Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals, can yield varying results. southampton.ac.uk

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Electronic structure analysis delves into the arrangement of electrons within a molecule, providing insights into its chemical bonding, reactivity, and physical properties. numberanalytics.com This analysis is crucial for understanding how a molecule like methylphenylarsine will interact with other species. numberanalytics.com

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. ijpsat.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity. ijpsat.org

Charge distribution within a molecule can be analyzed using methods like Mulliken population analysis. uni-muenchen.de This method partitions the total electron density among the individual atoms, providing an estimate of the partial atomic charges. uni-muenchen.de However, it's important to note that this method has known limitations, including sensitivity to the choice of basis set. uni-muenchen.de

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. ajchem-a.com The MEP maps regions of positive and negative electrostatic potential, which are useful for predicting sites of electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Concepts in Electronic Structure Analysis
ConceptDescriptionSignificance
Molecular Orbitals (MOs) Orbitals that extend over the entire molecule, formed from the combination of atomic orbitals. libretexts.orgDescribe the delocalized nature of electrons in a molecule.
HOMO & LUMO The highest occupied and lowest unoccupied molecular orbitals, respectively. ijpsat.orgKey players in chemical reactions and determining electronic properties.
Charge Distribution The way in which electron density is distributed among the atoms in a molecule. uni-muenchen.deInfluences molecular interactions and reactivity.
Mulliken Population Analysis A method for calculating partial atomic charges. uni-muenchen.deProvides a simplified picture of charge distribution.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of a molecule. ajchem-a.comHelps to predict reactive sites for electrophilic and nucleophilic attack.

Reaction Pathway and Transition State Analysis

Computational methods can be used to explore the potential energy surface of a chemical reaction, identifying the most likely path from reactants to products. solubilityofthings.com This involves locating the transition state (TS), which is the highest energy point along the minimum energy path. solubilityofthings.comnumberanalytics.com The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. solubilityofthings.com

A transition state is characterized as a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. github.io A crucial verification of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. stackexchange.comgithub.io Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactants and products. github.io

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. ebsco.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, ligand flexibility, and intermolecular interactions. nih.gov

Solvent Effects and Intermolecular Interactions

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of molecules. mdpi.comuni-muenchen.de MD simulations are well-suited to explicitly model the interactions between a solute, like this compound, and the surrounding solvent molecules. nih.gov These simulations can capture various types of intermolecular interactions, including hydrogen bonding and van der Waals forces, which can stabilize or destabilize different conformations and transition states. numberanalytics.com

Different approaches can be used to model solvent effects, ranging from explicit solvent models, where individual solvent molecules are included in the simulation, to implicit solvent models, which represent the solvent as a continuous medium. mdpi.com The choice of model depends on the desired level of accuracy and the computational resources available. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the chemically active region is treated with a high level of quantum theory, and the surrounding environment, including the solvent, is treated with a more computationally efficient molecular mechanics force field. mpg.de

Ligand-Based and Structure-Based Computational Design Approaches

Computational design has become an indispensable tool in modern chemistry for accelerating the discovery and optimization of new molecules. medinstitute.comnih.gov In the context of organoarsenic chemistry, and specifically for systems involving this compound, these approaches can be broadly categorized as ligand-based and structure-based methods. researchgate.netnih.gov Both strategies aim to identify and refine compounds with desired properties, such as high affinity and selectivity for a biological target or specific catalytic activity.

Ligand-based approaches are utilized when the three-dimensional structure of the target (e.g., a protein receptor) is unknown, but a set of molecules with known activity is available. wikipedia.orgmuni.cz These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Techniques include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and shape-based screening. wikipedia.orgmuni.cz For a compound like this compound, a ligand-based approach would involve analyzing a series of its derivatives with known properties to build a predictive model. This model could then be used to screen virtual libraries for new, potentially more potent, analogues.

Structure-based design, conversely, requires the 3D structure of the molecular target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted via homology modeling. wikipedia.orgacs.org The primary tool in structure-based design is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a target. acs.orgscholarsresearchlibrary.com This allows for the rational design of ligands, such as this compound derivatives, that can fit optimally into a target's binding site.

Virtual Screening and Lead Optimization Methodologies

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.govwikipedia.org It serves as a cost-effective alternative to high-throughput experimental screening. VS can be performed using either ligand-based or structure-based methods.

In a ligand-based virtual screening scenario for this compound derivatives, a model is first built based on known active compounds. This model could be a pharmacophore, which defines the essential spatial arrangement of chemical features required for activity, or a QSAR model, which correlates physicochemical properties with activity. muni.cz A large database of compounds is then filtered through this model to find molecules that match the defined criteria.

Structure-based virtual screening involves docking compounds from a library into the binding site of a target protein. wikipedia.org Each docked pose is assigned a score based on a scoring function that estimates the binding affinity. acs.org Compounds with the best scores are selected as "hits" for further experimental testing. This approach allows for the discovery of novel scaffolds that may not share obvious structural similarity with known active compounds.

Once initial "hit" compounds are identified, the process of lead optimization begins. This phase aims to modify the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.comnumberanalytics.com Computational methods are heavily employed in this stage. For a lead compound containing a this compound moiety, medicinal chemists might use computational tools to:

Analyze Structure-Activity Relationships (SAR): By modeling various substitutions on the phenyl ring or modifications to the methyl group, chemists can predict the effect on binding affinity and other properties. numberanalytics.com

Predict ADMET Properties: Computational models can estimate properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to guide the design of molecules with better drug-like characteristics. danaher.com

Scaffold Hopping: This strategy involves replacing the core structure of the lead compound with a different one while retaining key binding interactions, potentially leading to compounds with improved properties or a different intellectual property profile. numberanalytics.com

Table 1: Methodologies in Virtual Screening and Lead Optimization for Organoarsenic Compounds
MethodologyApproachDescriptionApplication to this compound Systems
Pharmacophore ModelingLigand-BasedIdentifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity. muni.czScreening for new this compound derivatives that match the pharmacophore of a known active compound.
Molecular DockingStructure-BasedPredicts the binding pose and affinity of a ligand within the active site of a target protein. wikipedia.orgacs.orgIdentifying potential binding partners for this compound and guiding modifications to improve binding.
QSARLigand-BasedDevelops a statistical model relating the chemical structures of a series of compounds to their biological activity.Predicting the activity of novel, unsynthesized this compound derivatives based on their calculated properties.
ADMET PredictionLead OptimizationUses computational models to estimate pharmacokinetic properties and potential toxicity. danaher.comGuiding the modification of a this compound lead to enhance its metabolic stability and reduce toxicity.

Prediction of Coordination Geometries and Stability

Theoretical modeling is a powerful tool for predicting the structural and electronic properties of metal complexes, including the coordination geometries and stability of complexes involving this compound as a ligand. Density Functional Theory (DFT) is a particularly common method for these types of investigations. plos.org

The coordination geometry of an arsenic-containing ligand is influenced by several factors, including the oxidation state of the arsenic atom (+3 or +5), the nature of the substituents on the arsenic, and the identity of the metal center it coordinates to. nih.govsoton.ac.uk For this compound, where arsenic is in the +3 oxidation state, it typically acts as a soft Lewis base, forming stable complexes with soft Lewis acidic metal centers like gold(I), palladium(II), and copper(I). plos.orgresearchgate.net

Computational studies can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. plos.org For instance, in a complex with a metal, the M-As bond length and the C-As-C bond angles within the this compound ligand can be calculated. These theoretical predictions can be compared with experimental data from X-ray crystallography to validate the computational model. plos.org Analysis of the coordination environment around arsenic in protein structures has shown that cysteine and glutamate (B1630785) are predominant coordinating residues. researchgate.netresearchgate.net

The stability of these complexes can also be assessed computationally. By calculating the binding energy between the this compound ligand and the metal center, researchers can compare the relative stabilities of different potential complexes or coordination modes. These calculations help in understanding the thermodynamics of complex formation and can guide the synthesis of new, stable organoarsenic compounds.

Table 2: Predicted Coordination Properties of Arsenic Ligands from Computational Studies
PropertyPredicted Value/ObservationComputational MethodSignificance
Coordination NumberRanges from 2 to 11, depending on the metal and environment. researchgate.netIn silico analysis of PDB structuresIndicates the diversity of possible coordination environments for arsenic.
Common GeometriesTetrahedral, Linear, Pentagonal Bipyramidal. researchgate.netAnalysis of metal-bound structuresHelps in predicting the likely 3D structure of new this compound complexes.
Coordinating ResiduesCysteine and Glutamic Acid are predominant in biological systems. researchgate.netresearchgate.netAnalysis of PDB structuresProvides insight into potential biological targets and binding modes.
Bond Lengths (Au-As)Calculated values (e.g., ~2.3-2.4 Å) show good agreement with experimental data. plos.orgDFT (B3LYP/LANL2DZ)Validates the accuracy of computational models for predicting geometric parameters.
Complex StabilityRelative binding energies can be calculated to compare stabilities of different isomers or related complexes.DFT, Ab initio methodsGuides synthetic efforts towards more stable and isolable compounds.

Machine Learning and Artificial Intelligence in Organoarsenic Chemistry Research (Emerging Area)

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative technologies in chemical research, offering new ways to analyze complex data, predict molecular properties, and accelerate discovery. sioc-journal.cnkeele.ac.uk While the application of AI in organoarsenic chemistry is still in its early stages, it holds significant promise for advancing the field.

Current applications of ML in arsenic-related research have predominantly focused on environmental science, such as predicting arsenic contamination levels in groundwater. nih.govacs.orgmdpi.com These models use various environmental parameters (e.g., pH, temperature, soil geochemistry) as inputs to predict the concentration of arsenic. nih.govacs.org For example, models like Light Gradient Boosting Machine (LightGBM) and Random Forest have been successfully used to predict the adsorption of arsenate from water. nih.gov

The principles and methods from these studies can be adapted to the specific challenges of organoarsenic chemistry research. Potential applications for a compound like this compound include:

Property Prediction: ML models can be trained on datasets of known organoarsenic compounds to predict properties like toxicity, solubility, or reactivity for new, un-synthesized molecules. This is an extension of traditional QSAR, capable of handling larger and more complex datasets. sioc-journal.cn

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and even suggest entire synthetic routes for target molecules. sioc-journal.cn Such a tool could propose efficient ways to synthesize novel this compound derivatives.

Accelerated Screening: Deep learning models can screen vast chemical libraries for potential hits much faster than traditional virtual screening methods. bohrium.com This could dramatically speed up the initial stages of drug discovery projects involving organoarsenic compounds.

Data Analysis: ML algorithms can identify complex patterns and correlations in large datasets from high-throughput experiments, helping researchers to better understand structure-activity relationships. nih.gov

Table 3: Current and Potential Applications of Machine Learning in Arsenic Research
Application AreaML Model/TechniqueObjectiveRelevance to Organoarsenic Chemistry
Environmental RemediationLightGBM, Random Forest nih.govPredicting the adsorptive removal of arsenate from wastewater by metal-organic frameworks.Demonstrates ML's ability to model complex interactions involving arsenic, a principle applicable to biological systems.
Exposure AssessmentBoosted Regression Trees (BRT) acs.orgEstimating probabilities of arsenic concentrations in private wells across large geographical areas.Shows the power of ML to build predictive models from diverse geochemical data.
Health EffectsFeature selection and ML algorithms nih.govInvestigating the association between environmental arsenic exposure and cancer cases using metallomics profiles.Highlights the potential for ML to uncover complex relationships between arsenic compounds and biological outcomes.
Property Prediction (Emerging)Deep Learning, Graph Neural Networks sioc-journal.cnbohrium.comPredicting physicochemical properties, bioactivity, and toxicity of novel molecules.Directly applicable to designing safer and more effective this compound-based compounds for various applications.

Catalytic Applications of Methylphenylarsine Derived Ligands and Complexes

Homogeneous Catalysis with Methylphenylarsine as a Ligand

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal complex. savemyexams.comchemistrystudent.com this compound and its analogs serve as ligands that coordinate to a metal center, modifying its catalytic properties. The nature of the arsine ligand can be tuned to control the outcome of the reaction.

This compound-containing ligands have been employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. A notable example is the Suzuki-Miyaura coupling, a versatile method for synthesizing biaryls, styrenes, and polyolefins by coupling organoboron compounds with organohalides. wikipedia.orgtcichemicals.comlibretexts.org

In this context, biphenyl-based arsine ligands have been synthesized through a palladium-catalyzed arsination followed by a Suzuki-Miyaura cross-coupling to construct the biaryl backbone. rsc.org These ligands, when complexed with palladium, have shown outstanding activity in the arsination of perfluoroalkyl iodides, yielding perfluoroalkyl arsines in very good yields. rsc.org The efficiency of these catalytic systems highlights the potential of tailoring arsine ligands for specific bond-forming reactions. While nickel catalysts are also explored for such couplings, often with phosphine (B1218219) ligands, the utility of arsine ligands in palladium systems remains significant. wikipedia.orgtcichemicals.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The ligand, such as a this compound derivative, plays a crucial role in stabilizing the palladium center throughout this catalytic cycle.

Table 1: Examples of this compound-Type Ligands in C-C and C-X Coupling

Ligand Type Reaction Metal Catalyst Key Findings Reference
Biphenyl-based arsine Arsination of perfluoroalkyl iodides Palladium High catalytic activity, yielding perfluoroalkyl arsines in good to excellent yields. rsc.org

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the production of pharmaceuticals and fine chemicals. sigmaaldrich.comscu.edu.cn Chiral ligands derived from this compound have been investigated for their ability to induce enantioselectivity in metal-catalyzed reactions. researcher.life

The design of chiral ligands is crucial for achieving high levels of enantiocontrol. nih.gov While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands have also proven highly effective. nih.gov Chiral aminophosphine (B1255530) ligands have shown success in asymmetric hydrogenation, and by analogy, chiral arsine ligands are expected to exhibit similar potential. researchgate.net The development of modular ligands, where steric and electronic properties can be systematically varied, allows for the fine-tuning of catalyst performance for specific transformations. nih.govdiva-portal.org

Although detailed examples focusing specifically on chiral this compound ligands in asymmetric catalysis are not extensively documented in the provided search results, the principles of asymmetric catalysis using chiral phosphine ligands can be extrapolated. sigmaaldrich.comresearchgate.net The stereochemical properties of metal complexes containing diastereoisomeric and enantiomeric forms of o-phenylenebis(this compound) have been studied, indicating the potential for these ligands to create a chiral environment around a metal center. researchgate.net

The activation of small, abundant molecules like carbon dioxide (CO2) and the generation of hydrogen (H2) are critical areas of research for sustainable energy and chemical production. nih.govmdpi.com Homogeneous catalysts, including those with arsine ligands, can play a significant role in these processes. mdpi.comrsc.org

Manganese carbonyl complexes, for instance, have been studied as selective electrocatalysts for CO2 reduction to carbon monoxide (CO). liverpool.ac.uk While these studies often focus on bipyridine ligands, the principles of ligand modification to tune catalytic activity are broadly applicable. liverpool.ac.uk The ligand framework influences the electronic properties of the metal center, which is crucial for the binding and reduction of CO2. liverpool.ac.uknih.gov Similarly, nickel complexes have been investigated for the photocatalytic reduction of CO2. researchgate.net

In the context of hydrogen generation, complexes of various metals are being explored as catalysts for the decomposition of formic acid, a liquid hydrogen carrier. mdpi.com The performance of these catalysts is highly dependent on the ligand environment. mdpi.com While the provided results primarily discuss phosphine and other nitrogen-based ligands, the potential for arsine ligands like this compound to modulate the activity of metal centers in these reactions is an area for further exploration. mdpi.comrsc.org

Heterogeneous Catalysis Involving Organoarsine Materials

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. savemyexams.commpg.de Organoarsine functionalities can be incorporated into solid supports, such as metal-organic frameworks (MOFs), to create heterogeneous catalysts. researchgate.net

MOFs are crystalline porous materials constructed from metal ions and organic linkers. mdpi.com By using linkers containing organoarsine groups, it is possible to create materials with well-defined active sites. For example, an organoarsine MOF with cis-diarsine pockets has been synthesized. researchgate.net These pockets can be metalated to create single-site metal complexes confined within the framework. researchgate.net Such materials have been demonstrated as efficient heterogeneous catalysts for hydroaddition reactions, sometimes yielding different major products compared to their homogeneous counterparts. researchgate.net

The immobilization of organometallic catalysts within MOFs can enhance their performance and turnover number by preventing catalyst deactivation through processes like leaching and agglomeration. mdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing existing catalysts and designing new, more efficient ones. rsc.org This involves identifying the active catalytic species and the various intermediates that are formed during the catalytic cycle. numberanalytics.comananikovlab.ru

The catalytically active species is the specific form of the catalyst that directly participates in the reaction. numberanalytics.com In many transition metal-catalyzed reactions, the initial precursor complex, or precatalyst, undergoes a transformation to generate the active catalyst in situ. rsc.org For example, in some palladium-catalyzed cross-coupling reactions, a Pd(0) species is believed to be the active catalyst. researchgate.net

While specific mechanistic studies detailing the active species and intermediates in reactions catalyzed by this compound complexes are not abundant in the provided search results, the general principles of mechanistic investigation in organometallic catalysis apply. rsc.orgnih.gov The study of the dynamic behavior of palladium and platinum complexes with o-phenylenebis(this compound) provides a foundation for understanding the potential intermediates and stereochemical pathways in reactions involving such ligands. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction, providing quantitative insights into reaction rates, the influence of reactant concentrations, and the energies of transition states. The determination of a reaction's rate law is achieved by systematically varying the concentrations of reactants, catalyst, and other additives while monitoring the rate of product formation or reactant consumption over time. This process allows for the determination of the reaction order with respect to each component, shedding light on which species are involved in the rate-determining step of the catalytic cycle. libretexts.orgrjpbcs.com

In a typical kinetic experiment for a homogeneous catalytic system involving a this compound-derived complex, the reaction progress would be monitored using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. uni-muenchen.de By plotting concentration versus time, the initial rate of the reaction can be determined from the initial slope of the curve. Repeating this process under various initial concentrations allows for the construction of a rate law of the form:

Rate = k[Catalyst]^x[Substrate A]^y[Substrate B]^z

Here, k is the rate constant, and x, y, and z are the reaction orders for the catalyst, substrate A, and substrate B, respectively. These orders indicate the molecularity of the rate-determining step. For instance, a first-order dependence on the catalyst concentration suggests that a single catalyst molecule is involved in the slowest step of the cycle. mit.edu

While detailed kinetic analyses, including the determination of specific rate constants and activation parameters (like activation energy, ΔH‡, and ΔS‡) for catalysts derived specifically from this compound are not extensively detailed in the surveyed literature, general observations for the broader class of tertiary arsine ligands provide valuable context. For example, in certain palladium-catalyzed arsinations, it was observed that aryl iodides bearing either electron-donating or electron-withdrawing groups reacted at similar rates and gave comparable yields. conicet.gov.ar This suggests that in this particular catalytic system, the electronic properties of the substrate had a minimal effect on the rate-determining step.

The general approach to determining reaction rates for catalyzed reactions is summarized in the table below.

Kinetic Parameter Experimental Method Information Gained
Reaction Rate Monitoring concentration change of reactants/products over time (e.g., via GC, HPLC, NMR). uni-muenchen.deOverall speed of the reaction under specific conditions.
Reaction Order Systematically varying the initial concentration of one species while keeping others constant and measuring the initial rate.Dependence of the rate on the concentration of each reactant; insight into the rate-determining step. mit.edu
Rate Constant (k) Calculated from the experimentally determined rate law and concentrations.Intrinsic reactivity of the system at a given temperature.
Activation Energy (Ea) Measuring the rate constant at different temperatures and using the Arrhenius equation (plotting ln(k) vs. 1/T).The minimum energy required for the reaction to occur; insight into the energy of the transition state. libretexts.org

These fundamental kinetic principles are universally applicable and would form the basis for quantitatively evaluating the performance and elucidating the mechanism of any new catalytic system employing this compound-derived ligands.

Influence of Ligand Properties on Catalytic Performance and Selectivity

The catalytic performance and selectivity of a transition metal complex are profoundly influenced by the steric and electronic properties of its ligands. rsc.org For this compound and its derivatives, these properties can be systematically tuned to optimize a catalyst for a specific transformation. Arsine ligands are generally considered to be less potent σ-donors and π-acceptors compared to their analogous phosphine counterparts, which alters the electronic environment of the metal center and can lead to different catalytic activities and selectivities. conicet.gov.ar

Electronic Effects: The electronic nature of the arsine ligand directly modulates the electron density at the metal center. Electron-donating groups on the arsine ligand increase the electron density on the metal, which can promote slower, more selective reductive elimination steps in a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density, making the metal center more electrophilic and potentially accelerating steps like oxidative addition. A study involving 27 different tertiary arsine ligands in a palladium-catalyzed direct arylation found that the electron-deficient and sterically bulky tris(o-trifluorotolyl)arsine ligand provided the highest efficiency. acs.org This highlights that tuning the electronic properties is a key strategy for catalyst optimization.

Steric Effects: The steric bulk of the ligand plays a crucial role in controlling the coordination number of the metal center, influencing the accessibility of substrates, and dictating the geometry of reaction intermediates. Bulky ligands can favor the formation of coordinatively unsaturated, highly reactive species. For instance, in the context of "arsa-Buchwald" ligands—arsenic analogs of bulky biaryl monophosphine ligands—steric hindrance is a critical design element. A study on the Suzuki-Miyaura coupling reaction demonstrated that increasing the steric bulk of the alkyl groups on the arsenic atom could enhance catalytic activity, particularly with sterically demanding substrates. researchgate.net The longer palladium-arsenic bond, compared to a palladium-phosphorus bond, can also alleviate steric crowding at the metal center, facilitating challenging steps such as transmetalation. researchgate.net

The following table summarizes research findings on the impact of substituting different alkyl groups on an arsa-Buchwald ligand in the Suzuki-Miyaura coupling of 4-tert-butylaniline (B146146) with 2-isopropoxy-1-bromobenzene.

Ligand Substituent (R in L1)Yield (%)Key Observation
Methyl10Low activity with less bulky group.
n-Butyl25Increased activity with larger linear alkyl group.
iso-Propyl85Significant increase in activity with branched alkyl group.
cyclo-Pentyl99Highest catalytic activity achieved. researchgate.net
cyclo-Hexyl93High activity, slightly lower than cyclopentyl.
tert-Butyl78Very bulky group shows slightly decreased activity compared to optimal.

This data clearly illustrates that a delicate balance of steric properties is required for optimal catalytic performance. The cyclopentyl group provided the best performance, suggesting an ideal steric profile for facilitating the key steps of the catalytic cycle for this specific reaction. researchgate.net

Bioinorganic Chemistry of Organoarsenic Compounds: Molecular Interactions and Mechanisms

Molecular Interactions of Organoarsines with Biological Macromolecules

The toxicity of organoarsines is initiated at the molecular level through direct interactions with essential biomolecules, primarily proteins and enzymes. These interactions lead to significant alterations in the structure and function of these macromolecules.

Trivalent organoarsenic compounds exhibit a strong affinity for sulfhydryl groups (-SH), also known as thiols. thermofisher.com These functional groups are present in the amino acid cysteine, a key component of many proteins and peptides. thermofisher.comnih.gov The reaction between a trivalent arsenical, like methylphenylarsine, and a sulfhydryl group results in the formation of a stable covalent bond (a thioether linkage). thermofisher.comresearchgate.net This binding can occur within a single protein chain (intramolecular bonding) or between different protein molecules (intermolecular bonding). researchgate.netresearchgate.net Because cysteine residues are often located in the active sites of enzymes, this binding can directly inhibit the enzyme's catalytic activity. researchgate.netshivajicollege.ac.in The high reactivity of organoarsines with these thiol groups makes proteins and enzymes with accessible cysteine residues primary targets for their toxic effects.

Target BiomoleculeRelevant Functional GroupInteracting Amino AcidResult of Interaction
Proteins / PeptidesSulfhydryl (-SH) / ThiolCysteineFormation of a stable thioether bond, leading to enzyme inhibition. thermofisher.comresearchgate.net
MetalloproteinsMetal Ion Center (e.g., Fe, Zn, Cu)Histidine, Aspartate, Glutamate (B1630785)Coordination to the metal, potentially displacing native ligands and altering redox potential. whoi.eduresearchgate.net

Approximately one-third to one-half of all proteins are metalloproteins, requiring metal ions to carry out their functions. shivajicollege.ac.inwikipedia.org These metal ions (e.g., zinc, iron, copper) act as cofactors and are crucial for enzymatic catalysis, structural stability, and electron transfer. wikipedia.org Organoarsenic compounds can interfere with these vital metal centers. They can act as ligands, coordinating directly to the metal ion. whoi.edu This interaction can displace the native ligands—often amino acid side chains like histidine or cysteine—disrupting the precise geometry of the metal's coordination sphere. shivajicollege.ac.inwhoi.edu Such alterations can inhibit the enzyme's function or change its redox potential, thereby disrupting electron transfer processes essential for cellular respiration. whoi.edu

Proteins are not static structures; they are dynamic molecules that often change their shape, or conformation, to perform their biological functions. nih.govresearchgate.net The binding of any molecule (a ligand) can induce such conformational changes. nih.govanu.edu.au When an organoarsenic compound like this compound binds to a protein, either through sulfhydryl groups or by coordinating to a metal center, it acts as a disruptive ligand. This binding can trigger significant changes in the protein's three-dimensional structure. nih.govnih.gov These structural alterations can prevent the protein from adopting its active conformation, thereby inhibiting its function. For enzymes, this could mean the substrate can no longer bind to the active site. For structural proteins, it could compromise their integrity. nih.gov

Elucidation of Molecular Mechanisms in Biological Systems

The molecular interactions described above translate into broader disruptions of cellular systems, most notably the intricate network of pathways that generate energy for the cell.

Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is generated through a series of metabolic pathways, including glycolysis and mitochondrial oxidative phosphorylation. nih.govnih.gov Mitochondria are central to this process. nih.govmdpi.com Organoarsines can severely disrupt energy metabolism by inhibiting key enzymes that possess reactive sulfhydryl groups in their active sites. A classic example is the pyruvate (B1213749) dehydrogenase complex, which is critical for converting pyruvate (from glycolysis) into acetyl-CoA for entry into the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). mdpi.comnih.gov By binding to the thiol groups in this enzyme complex, organoarsines effectively halt this conversion, preventing the Krebs cycle from proceeding and drastically reducing the cell's ability to produce ATP through oxidative phosphorylation. nih.gov This inhibition of cellular respiration leads to a bioenergetic crisis within the cell. plos.orgresearchgate.net

While this compound is a trivalent (AsIII) compound, a major mechanism of arsenic toxicity involves its pentavalent form, arsenate (AsO₄³⁻). This mechanism is rooted in the chemical similarity between arsenate and phosphate (B84403) (PO₄³⁻). nih.gov Arsenic and phosphorus are in the same group on the periodic table, which gives arsenate and phosphate similar atomic radii, pKa values, and geometries. nih.govnih.gov Because of this similarity, cellular systems often cannot distinguish between the two. nih.gov Arsenate can enter cells using phosphate transport systems and can substitute for phosphate in metabolic reactions. nih.gov A critical example occurs during glycolysis, where arsenate can replace phosphate in the formation of 1-arseno-3-phosphoglycerate. However, this arsenate ester is highly unstable and hydrolyzes spontaneously without generating ATP, effectively "uncoupling" this step of glycolysis and preventing the net production of energy. nih.gov This molecular mimicry is a key reason why arsenic compounds are potent metabolic poisons.

Table 2: Comparison of Phosphate and Arsenate Properties nih.govnih.gov
PropertyPhosphate (PO₄³⁻)Arsenate (AsO₄³⁻)Biological Consequence of Similarity
Periodic Group1515Arsenate is mistaken for phosphate by cellular transporters and enzymes. nih.gov
Molecular GeometryTetrahedralTetrahedral
pKa ValuesVery similar to arsenateVery similar to phosphate
Ester StabilityForms stable esters (e.g., in ATP)Forms highly unstable esters that hydrolyze spontaneouslyArsenate substitution in metabolic pathways (e.g., glycolysis) prevents ATP formation. nih.gov

Role of Specific Amino Acid Residues in Arsenic Coordination

The interaction of organoarsenic compounds, such as this compound, with biological macromolecules is fundamentally governed by the principles of coordination chemistry. The trivalent arsenic center in this compound acts as a soft Lewis acid, exhibiting a strong affinity for soft Lewis bases, most notably the sulfhydryl (thiol) groups of cysteine residues within proteins. nih.govacs.org This high affinity for thiols is a key determinant of the bioinorganic chemistry of trivalent arsenicals.

The coordination of this compound to proteins typically involves the formation of stable covalent bonds between the arsenic atom and the sulfur atoms of one or more cysteine residues. acs.org The most common binding motifs involve vicinal or spatially adjacent cysteine residues, which can form a chelate ring with the arsenic atom, enhancing the stability of the adduct. nih.govanu.edu.au

Cysteine: This is the primary target for trivalent organoarsenicals. The reaction involves the displacement of a leaving group from the arsenic (if present) and the formation of one or two stable arsenic-sulfur (As-S) bonds. nih.gov Studies on various trivalent arsenicals have shown that they can bind to proteins by crosslinking two cysteine thiols. anu.edu.au For instance, the binding of arsenicals to proteins containing Cys-X-X-Cys or Cys-Cys motifs is well-documented. nih.govanu.edu.au This interaction can significantly alter the protein's conformation and, consequently, its function. nih.gov

Histidine: While the interaction with cysteine is predominant, other amino acid residues can also participate in arsenic coordination, albeit typically with lower affinity. The imidazole (B134444) side chain of histidine can act as a nitrogen-based ligand. In some metalloproteins, particularly zinc fingers, arsenic has been shown to interact with both cysteine and histidine residues, often by displacing the native zinc ion. acs.orgnih.gov For example, in zinc finger proteins with a Cys3His1 motif, trivalent arsenic can coordinate with the three cysteine residues. acs.orgnih.gov

Other Residues: Quantum-mechanical calculations have explored the competitive binding of As(III) to thiol, carboxylic, and amino groups present in cysteine. These studies confirm the superior binding capability of the thiol group but also indicate the possibility of simultaneous binding by both the thiol and the carboxylic group of a single cysteine residue under certain conditions. mdpi.com

The specificity of these interactions is crucial for the biological activity of the compound. The precise geometry and electronic environment of the arsenic coordination sphere are dictated by the number and type of coordinating amino acid residues, as well as the local protein structure.

Amino Acid ResidueFunctional GroupType of Interaction with Trivalent ArsenicBinding Affinity
CysteineSulfhydryl (-SH)Covalent As-S bond formation (often chelation with adjacent Cys)High
HistidineImidazoleCoordinative As-N bond (often in conjunction with Cys)Moderate
Aspartic Acid / Glutamic AcidCarboxyl (-COOH)Coordinative As-O bond (potential for simultaneous binding with thiol)Low to Moderate
Lysine / ArginineAmino (-NH2)Coordinative As-N bondLow

Advanced Techniques for Investigating Bioinorganic Interactions

Understanding the precise nature of the interactions between organoarsenic compounds like this compound and biomolecules requires sophisticated analytical techniques capable of probing molecular structures and dynamics at the atomic level.

Spectroscopic Methods for Molecular Level Characterization of Arsenic-Biomolecule Adducts

Spectroscopic techniques are indispensable for characterizing the structure and bonding of arsenic-biomolecule adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins and their complexes in solution. rsc.org While 75As is an NMR-active nucleus, its quadrupolar nature results in broad signals, making direct detection challenging for larger molecules. huji.ac.ilnih.gov However, protein-based NMR techniques are highly effective. The formation of an adduct with an organoarsenic compound can be monitored by observing chemical shift perturbations in the 1H, 13C, and 15N spectra of the protein. anu.edu.au These changes can identify the specific amino acid residues involved in binding and map the interaction surface. Organoarsenic probes have been developed specifically for protein NMR studies, where they are attached to engineered double-cysteine sites. anu.edu.aursc.org

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides detailed information about the local chemical environment of the arsenic atom, making it ideal for studying bioinorganic systems. msu.ruresearchgate.net It does not require crystalline samples and can be applied to solids and solutions. msu.ru XAS is broadly divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region is highly sensitive to the oxidation state and coordination geometry of the arsenic atom. msu.ruminsocam.org The energy of the absorption edge directly correlates with the oxidation state; for instance, As(V) edges appear at higher energies than As(III) edges. minsocam.org This allows for the unambiguous determination of the arsenic's oxidation state within a biological matrix. msu.ru

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the local atomic structure around the arsenic atom. udel.edu Analysis of the EXAFS spectrum can determine the type, number, and distance of neighboring atoms. udel.edu For an arsenic-protein adduct, EXAFS can precisely measure the As-S bond lengths and coordination numbers, confirming the binding to cysteine residues and revealing the detailed structure of the coordination sphere. researchgate.net

TechniqueInformation ObtainedAdvantagesLimitations
NMR SpectroscopyBinding site identification, protein conformational changes, complex dynamics.Provides atomic-resolution data in solution; can study dynamics.Direct 75As detection is difficult; limited by protein size.
XAS (XANES/EXAFS)Arsenic oxidation state, coordination number, bond distances, identity of neighboring atoms.Element-specific; applicable to non-crystalline samples (solutions, powders).Requires synchrotron radiation; provides average structural information.
Mass Spectrometry (e.g., MALDI-TOF)Stoichiometry of the complex, confirmation of covalent bond formation.High sensitivity; provides molecular weight of the adduct.Can induce fragmentation; provides limited structural detail.

Computational Modeling of Bioinorganic Systems (e.g., Protein-Arsine Docking)

Computational methods provide a powerful complement to experimental techniques, offering insights into the molecular recognition, binding affinity, and dynamics of protein-arsine interactions.

Protein-Ligand Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a protein target. nih.govacs.org Docking algorithms explore a vast number of possible conformations and positions of the ligand within the protein's active or allosteric sites, scoring them based on factors like shape complementarity and electrostatic interactions. stanford.edu For arsenic compounds, docking studies can identify potential binding pockets rich in cysteine residues and predict the binding energy of the interaction. nih.govacs.org For example, docking simulations of arsenicals with proteins like arsenate reductase (ArsC) have successfully predicted binding affinities and identified key interacting residues such as threonine, asparagine, and serine, in addition to cysteine. nih.govacs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to investigate the dynamic behavior and stability of the predicted protein-arsine complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, fluctuations, and the role of solvent molecules. nih.gov These simulations can validate the stability of the docked pose and provide a more accurate estimation of the binding free energy. For instance, MD simulations have been used to capture real-time conformational shifts in protein-arsenic complexes, confirming the stability of the system. nih.gov

These computational approaches are invaluable for rationalizing experimental findings, generating hypotheses about binding mechanisms, and guiding the design of further experiments.

Protein Target (Example)Arsenic Ligand (Model)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Laccase (LAC)Arsenate (ART)-5.82 ± 0.01ILE-200, HIS-206
Arsenate Reductase (ArsC)Arsenite (AST)-3.82 ± 0.02THR-15, ASN-18, SER-110

Note: Data is based on modeling studies of related arsenic compounds and serves as an illustrative example of the data generated by these techniques. nih.govacs.org

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